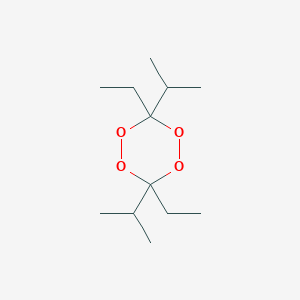![molecular formula C15H17N B15169222 1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- CAS No. 623168-53-6](/img/structure/B15169222.png)
1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- is a heterocyclic compound with the molecular formula C15H17N. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals.
Métodos De Preparación
The synthesis of 1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- typically involves the reaction of β-naphthylhydrazine with methyl isopropyl ketone. The reaction is carried out in ethanol at 80°C with stirring and refluxing for 1.5 hours. Sulfuric acid is then added to dehydrate and close the ring, followed by further refluxing for 3.5 hours. The mixture is then processed to obtain the crude product, which is recrystallized using cyclohexane to yield the final compound .
Análisis De Reacciones Químicas
1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions include various substituted indoles and quinonoid derivatives
Aplicaciones Científicas De Investigación
1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: It serves as a fluorescent probe for intracellular pH detection and cell marking.
Medicine: This compound is used in the development of near-infrared optical probes for in-vivo tumor imaging.
Industry: It is a key intermediate in the production of photoinitiators and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- involves its interaction with cellular components. As a fluorescent probe, it binds to specific intracellular targets, allowing for the detection of pH changes and other cellular events. In tumor imaging, it accumulates in tumor tissues, enabling visualization through near-infrared fluorescence .
Comparación Con Compuestos Similares
1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- can be compared with other indole derivatives such as:
- 1H-Indole, 2,3-dihydro-1-methyl-
- 1H-Benz[f]indene, 2,3-dihydro-
- 1,1,2-Trimethyl-1H-benzo[e]indole
These compounds share similar structural features but differ in their specific substitutions and functional groups, which result in unique chemical properties and applications. For instance, 1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- is particularly noted for its use in fluorescent probes and tumor imaging, setting it apart from other indole derivatives .
Propiedades
Número CAS |
623168-53-6 |
|---|---|
Fórmula molecular |
C15H17N |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
1,1,2-trimethyl-2,3-dihydrobenzo[e]indole |
InChI |
InChI=1S/C15H17N/c1-10-15(2,3)14-12-7-5-4-6-11(12)8-9-13(14)16-10/h4-10,16H,1-3H3 |
Clave InChI |
KKDVWNXZYUXZDL-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2=C(N1)C=CC3=CC=CC=C32)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


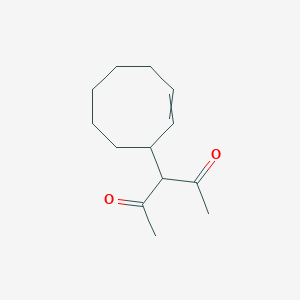
![5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol](/img/structure/B15169155.png)
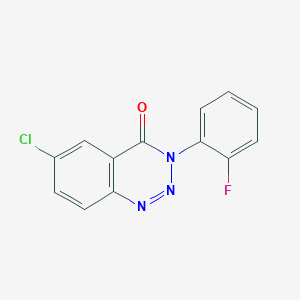
![2,2-Dimethyl-N-[2-(prop-1-en-2-yl)phenyl]propanamide](/img/structure/B15169169.png)
![1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]-](/img/structure/B15169172.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B15169179.png)

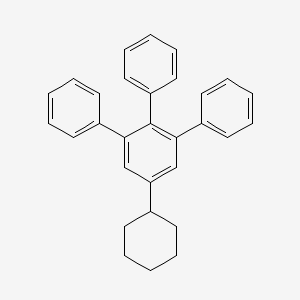
![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)
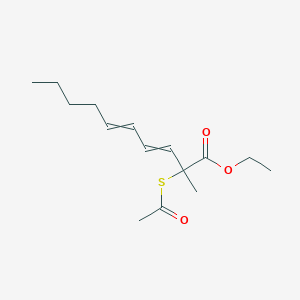
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
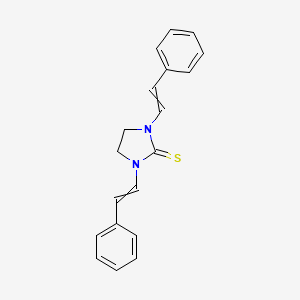
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
